1H-pyrrolo[3,2-b]pyridine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)5-4-11-6-2-1-3-10-7(5)6/h1-4,11H,(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBKVWCLVTYNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)C(=O)N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Pyrrolo 3,2 B Pyridine 3 Carboxamide and Its Derivatives
Strategic Approaches to the Pyrrolo[3,2-b]pyridine Core Synthesis
The construction of the fused pyrrolo[3,2-b]pyridine (4-azaindole) core is the pivotal step in the synthesis of the target compound. Various strategies can be envisaged, primarily involving the formation of either the pyrrole (B145914) or the pyridine (B92270) ring as the final cyclization step.
Pyrrole Ring Formation Strategies
Drawing from the rich history of indole synthesis, several classical methods can be adapted for the construction of the pyrrole ring onto a pre-existing pyridine moiety. These strategies typically involve the cyclization of suitably substituted aminopyridine precursors.
While direct applications of all classical indole syntheses to the 1H-pyrrolo[3,2-b]pyridine system are not extensively documented, the underlying principles of these reactions provide a conceptual framework for potential synthetic routes. Key examples of such strategies include:
Fischer Indole Synthesis: This well-established method involves the acid-catalyzed cyclization of a phenylhydrazone. For the synthesis of the 1H-pyrrolo[3,2-b]pyridine core, this would necessitate the reaction of a 3-hydrazinopyridine with an appropriate aldehyde or ketone, followed by cyclization. The regioselectivity of the initial condensation and the subsequent cyclization are critical considerations in this approach wikipedia.org.
Madelung Synthesis: The Madelung synthesis involves the intramolecular cyclization of an N-acylated-o-toluidine derivative using a strong base at high temperatures. In the context of 4-azaindole synthesis, this would translate to the cyclization of an N-acyl-3-amino-2-methylpyridine derivative wikipedia.org. The harsh reaction conditions, however, can limit the functional group tolerance of this method.
Reissert Indole Synthesis: This method typically involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid wikipedia.org. Adaptation to the 1H-pyrrolo[3,2-b]pyridine system would require starting from a 2-methyl-3-nitropyridine derivative.
Bischler-Möhlau Indole Synthesis: This reaction forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline wikipedia.orgdbpedia.org. Its application to the 1H-pyrrolo[3,2-b]pyridine core would involve the reaction of a 3-aminopyridine with an appropriate α-haloketone.
Nenitzescu Indole Synthesis: The Nenitzescu synthesis involves the reaction of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole derivative wikipedia.org. While its direct application to the non-hydroxylated 1H-pyrrolo[3,2-b]pyridine core is not straightforward, it highlights a condensation-cyclization strategy that could be conceptually adapted.
A comparative overview of the applicability of these classical indole syntheses to azaindole synthesis is presented in the table below.
| Synthesis Method | Starting Pyridine Precursor (Conceptual) | Key Transformation | Potential Challenges for 1H-pyrrolo[3,2-b]pyridine |
| Fischer | 3-Hydrazinopyridine | Acid-catalyzed cyclization of a hydrazone | Regioselectivity, availability of substituted hydrazinopyridines |
| Madelung | N-Acyl-3-amino-2-methylpyridine | High-temperature, base-catalyzed cyclization | Harsh reaction conditions, limited functional group tolerance |
| Reissert | 2-Methyl-3-nitropyridine | Reductive cyclization of a pyruvate derivative | Availability of starting materials, multi-step process |
| Bischler-Möhlau | 3-Aminopyridine | Reaction with an α-haloketone | Potential for side reactions, regioselectivity |
| Nenitzescu | Not directly applicable | Condensation of a quinone and an enamine | Requires significant modification for non-hydroxylated core |
Pyridine Ring Annulation Methods
An alternative approach to the pyrrolo[3,2-b]pyridine core involves the construction of the pyridine ring onto a pre-formed pyrrole nucleus. This strategy leverages the rich chemistry of pyrrole functionalization.
Several classical pyridine syntheses could theoretically be adapted for this purpose:
Hantzsch Pyridine Synthesis: This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia equivalent uni-muenchen.de. To form the pyridine ring onto a pyrrole, one could envision a strategy where a functionalized pyrrole derivative acts as one of the components. For instance, a 3-amino-2-formylpyrrole derivative could potentially react with a β-ketoester in a Hantzsch-like fashion. The synthesis of phenylthiazolyl-7-azaindoles has been achieved using the Hantzsch reaction nih.gov.
Friedländer Annulation: The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group to form a quinoline. Aza-analogs of this reaction are well-known. For the synthesis of the 1H-pyrrolo[3,2-b]pyridine core, a 3-amino-2-acylpyrrole derivative could be reacted with a suitable methylene-containing compound.
Skraup and Combes Quinoline Syntheses: These acid-catalyzed cyclization reactions are classical methods for quinoline synthesis. Their application to the construction of a pyridine ring on a pyrrole core would require appropriately functionalized pyrrole precursors that can undergo intramolecular cyclization under acidic conditions.
Tandem and Multicomponent Reactions
Modern synthetic strategies increasingly rely on tandem and multicomponent reactions (MCRs) to construct complex molecular scaffolds in a single step, thereby increasing efficiency and reducing waste. Several MCRs have been developed for the synthesis of various heterocyclic systems, and their application to the 1H-pyrrolo[3,2-b]pyridine core is an active area of research.
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for the rapid assembly of complex molecules researchgate.netnih.govmdpi.comnih.govresearchgate.net. While direct synthesis of the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide via a single MCR is not widely reported, these reactions can be employed to generate highly functionalized intermediates that can then be cyclized to form the desired scaffold.
A synergetic copper/zinc-catalyzed one-step annulation reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes has been reported to deliver 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives, showcasing the potential of metal catalysis in constructing related fused systems rsc.org.
Introduction of the Carboxamide Functionality at the C3 Position
Once the 1H-pyrrolo[3,2-b]pyridine core is assembled, the next crucial step is the introduction of the carboxamide group at the C3 position. This can be achieved through two main strategies: direct functionalization of the C3-H bond or by transforming a precursor group already present at the C3 position.
Direct Functionalization Reactions
Direct C-H functionalization is an attractive strategy as it avoids the need for pre-functionalized substrates. For the electron-rich pyrrole ring within the 4-azaindole scaffold, electrophilic substitution reactions are plausible routes for introducing functionality at the C3 position.
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position of the pyrrolo[3,2-b]pyridine core. The resulting aldehyde can then be oxidized to a carboxylic acid and subsequently converted to the carboxamide.
Friedel-Crafts Acylation: This reaction can introduce an acyl group at the C3 position using an acyl halide or anhydride with a Lewis acid catalyst. The resulting ketone could potentially be converted to the carboxamide through various synthetic transformations. Aza-Friedel-Crafts reactions on azaindoles have been reported, demonstrating the feasibility of this approach nih.gov.
Direct C-H Carboxamidation: More advanced methods involve the direct palladium-catalyzed C-H activation and subsequent carboxamidation. While this has been demonstrated for indoles, its application to the 1H-pyrrolo[3,2-b]pyridine system would be a highly efficient and atom-economical approach cas.cn.
Precursor Transformation Strategies
This approach involves the initial synthesis of a 1H-pyrrolo[3,2-b]pyridine derivative with a functional group at the C3 position that can be readily converted to a carboxamide.
From C3-Carboxylic Acid: A common and reliable method involves the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. This can be achieved, for example, by lithiation of the N-protected 4-azaindole at the C3 position followed by quenching with carbon dioxide. The resulting carboxylic acid can then be converted to the desired carboxamide using standard peptide coupling reagents.
The general scheme for this two-step process is outlined below:
Step 1: Synthesis of the Carboxylic Acid Precursor
| Starting Material | Reagents | Product |
| N-Protected 1H-pyrrolo[3,2-b]pyridine | 1. n-BuLi, 2. CO2, 3. H3O+ | N-Protected 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
Step 2: Amidation of the Carboxylic Acid
| Reactants | Coupling Reagents | Product |
| 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, Amine (R-NH2) | HATU, HOBt, EDCI, etc. | This compound |
This precursor transformation strategy offers a robust and versatile route to a wide range of C3-carboxamide derivatives, as various amines can be utilized in the final amidation step.
Stereoselective Synthesis of Chiral Analogs
The development of chiral analogs of this compound is crucial for probing interactions with biological targets that have stereospecific binding requirements. While direct asymmetric synthesis of the substituted this compound core is not extensively documented, strategies from related indole and azaindole chemistry can be applied. These methods typically involve the introduction of chirality either through the use of chiral catalysts or by employing chiral auxiliaries and directing groups.
One prominent strategy is the catalytic asymmetric Friedel-Crafts alkylation. This reaction can be used to introduce a chiral substituent at the C2 position of the pyrrole ring, adjacent to the carboxamide group. For instance, chiral phosphine-copper(I) complexes have been successfully used as catalysts for the enantioselective Friedel-Crafts alkylation of indoles with electrophiles like β-nitrostyrenes, achieving high enantiomeric excess. mdpi.com This methodology could potentially be adapted to the 1H-pyrrolo[3,2-b]pyridine scaffold to generate chiral C2-alkylated derivatives.
Another powerful approach involves the use of chiral directing groups. The 7-azaindoline amide has been employed as an effective directing group in various asymmetric transformations. mdpi.com For example, Shibasaki's group demonstrated the use of an α-azido 7-azaindoline amide in asymmetric aldol reactions catalyzed by copper complexes to produce β-hydroxy-α-amino acid derivatives with excellent stereocontrol. mdpi.com This principle could be extended to derivatives of this compound, where the carboxamide itself or a modified version acts as a coordinating site for a chiral catalyst, directing stereoselective transformations on an appended side chain.
Table 1: Examples of Catalytic Systems for Asymmetric Synthesis of Indole/Azaindole Derivatives
| Catalyst/Ligand System | Reaction Type | Substrate Class | Potential Application for Chiral Analogs |
|---|---|---|---|
| Chiral Aziridine-Phosphines / Cu(I) | Friedel-Crafts Alkylation | Indoles, β-Nitrostyrenes | Introduction of chiral alkyl groups at C2-position |
| Mesitylcopper / Chiral Ligands | Aldol Reaction | α-Azido 7-azaindoline amides, Aldehydes | Synthesis of side chains with multiple stereocenters |
Advanced Synthetic Transformations for Structural Diversification
Structural diversification of the this compound scaffold is essential for structure-activity relationship (SAR) studies. Modern synthetic methods, including C-H functionalization, cross-coupling reactions, and late-stage functionalization, provide powerful tools to achieve this.
Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying heterocyclic cores, minimizing the need for pre-functionalized starting materials. nih.gov For the 1H-pyrrolo[3,2-b]pyridine system, C-H bonds on both the pyridine and pyrrole rings are potential targets for modification. The electron-deficient nature of the pyridine ring and the electron-rich character of the pyrrole ring dictate the regioselectivity of these transformations. researchgate.net
Radical-mediated reactions, such as the Minisci reaction, are particularly effective for functionalizing the electron-deficient pyridine ring at the C5 and C7 positions. These reactions typically involve the generation of a nucleophilic radical that adds to the protonated pyridine ring. Metal-catalyzed C-H activation, often directed by a coordinating group, provides another avenue for selective functionalization. For instance, rhodium(III) catalysis has been used for the C-H activation and annulation of N-substituted aminopyridines with alkynes to construct the 7-azaindole core. nih.gov Such strategies could be adapted to introduce substituents at the C5 or C7 positions of a pre-formed this compound.
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of azaindoles. nih.govrsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.
The Suzuki-Miyaura coupling, which couples an organoboron reagent with a halide, is frequently used. For example, a halo-substituted this compound (e.g., at the C2, C5, or C7 position) can be coupled with various aryl- or heteroaryl-boronic acids to introduce diverse aromatic moieties. nih.gov Similarly, the Buchwald-Hartwig amination allows for the introduction of amine functionalities by coupling an aryl halide with an amine in the presence of a palladium catalyst. These methods are foundational in building the complex molecular architectures often required for biologically active compounds. nih.gov
Table 2: Common Cross-Coupling Reactions for Azaindole Functionalization
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Halide + Boronic Acid/Ester | Pd(0) or Pd(II) with phosphine ligands | C(sp²)-C(sp²) |
| Buchwald-Hartwig | Aryl Halide + Amine | Pd(0) or Pd(II) with phosphine ligands | C(sp²)-N |
| Sonogashira | Aryl Halide + Terminal Alkyne | Pd(0)/Cu(I) with phosphine ligands | C(sp²)-C(sp) |
Late-Stage Functionalization Techniques
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex, often drug-like, molecule at a late step in the synthetic sequence. nih.gov This approach is highly valuable in drug discovery as it allows for the rapid generation of a library of analogs from a common advanced intermediate. The C-H functionalization strategies discussed previously are prime examples of LSF techniques.
Visible-light photoredox catalysis has become a particularly powerful engine for LSF of heterocyles. nih.govchem-station.com These methods operate under mild conditions and show remarkable functional group tolerance. For example, photoredox-mediated reactions can generate alkyl radicals from stable precursors, which can then be used to directly alkylate the 1H-pyrrolo[3,2-b]pyridine core via a Minisci-type pathway. researchgate.net This allows for the introduction of small alkyl groups like methyl or ethyl onto the pyridine ring, a transformation that is often challenging using traditional methods. nih.govchem-station.com The mild conditions of photoredox catalysis make it compatible with the carboxamide functional group and other sensitive moieties that might be present in a complex derivative. researchgate.netdntb.gov.ua
Green Chemistry Principles in the Synthesis of this compound
Integrating green chemistry principles into synthetic routes is crucial for developing sustainable and environmentally friendly processes. Key strategies include the use of alternative energy sources, greener solvents, and flow chemistry systems.
Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times, improve yields, and enhance product purity in the synthesis of various nitrogen heterocyles, including pyrrolopyrimidines and azaindoles. nih.govasianpubs.orgresearchgate.net The rapid and uniform heating provided by microwaves can drive reactions like cyclizations and cross-couplings to completion in minutes rather than hours, reducing energy consumption and the potential for side product formation. tandfonline.comresearchgate.net Solvent-free, microwave-assisted reactions on solid supports further enhance the green credentials of a synthesis by eliminating the need for volatile organic solvents. ajgreenchem.com
Continuous flow chemistry offers another significant advantage for green synthesis. mtak.hu Performing reactions in microreactors provides superior control over reaction parameters like temperature and mixing, leading to higher yields and selectivity. durham.ac.uk Flow systems can also enhance safety, particularly when handling hazardous reagents or intermediates, as only small quantities are reacting at any given time. mtak.huuc.pt Furthermore, flow chemistry can be integrated with in-line purification and analysis, creating highly efficient, automated processes for the production of this compound and its derivatives. mdpi.com The use of palladium nanocatalysts, sometimes on enzymatic supports, in flow systems represents a sustainable approach to the cross-coupling reactions often used to build the azaindole scaffold. mdpi.com
Table 3: Comparison of Conventional vs. Green Synthetic Approaches
| Parameter | Conventional Heating (Batch) | Microwave-Assisted Synthesis | Continuous Flow Synthesis |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | Seconds to minutes |
| Energy Efficiency | Lower | Higher | Higher |
| Yields | Often moderate to good | Often higher | Often higher, better reproducibility |
| Process Control | Limited | Moderate | Excellent |
| Scalability | Can be challenging | Moderate | Straightforward |
| Safety | Standard risks | Reduced risks | Enhanced safety |
Molecular Mechanism of Action and Target Engagement of 1h Pyrrolo 3,2 B Pyridine 3 Carboxamide
Identification and Validation of Biological Targets
The biological targets of derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide have been identified through various research efforts, pointing primarily towards enzymes essential for cancer cell metabolism and mycobacterial cell wall synthesis.
Proteomic Profiling Approaches
While specific proteomic profiling studies exclusively for this compound are not extensively documented in public literature, the broader class of pyridine (B92270) derivatives has been a subject of intense research, often involving techniques that assess cellular protein expression and pathway analysis to understand their anticancer mechanisms. scispace.com
Affinity-Based Probes (ABP)
There is limited publicly available information specifically detailing the use of affinity-based probes for the direct identification of targets for this compound.
Genetic Interaction Mapping
Genetic interaction mapping for derivatives of this compound has been instrumental in confirming their biological targets. For instance, in the context of tuberculosis research, genetic mapping of mutations that confer resistance to related compounds has helped to validate the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) as the molecular target. researchgate.net Overexpression of the gene encoding the target enzyme can lead to a significant increase in the minimum inhibitory concentration (MIC) of the compound, confirming the target engagement. researchgate.net
Enzyme Inhibition and Activation Kinetics Studies
Derivatives of this compound have been shown to be potent inhibitors of several enzymes, with Acetyl-CoA Carboxylase 1 (ACC1) and Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) being the most prominent targets. ijpsonline.comresearchgate.netnih.gov
Determination of Inhibition Constants (Ki, IC50)
The inhibitory potency of various derivatives of this compound has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values.
Initial structure-activity relationship (SAR) studies identified a 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as a potent inhibitor of ACC1. ijpsonline.comijpsonline.com However, due to pharmacokinetic and physicochemical challenges, further optimization led to the discovery of a 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative. This compound demonstrated significant ACC1 inhibition and potent cellular activity, with an IC50 value of 150 nM against HCT-116 cells. scispace.comijpsonline.com
Another derivative of the pyridine scaffold demonstrated growth inhibition against PC-3 prostate cancer cells with an IC50 value of 1.55 µM. ijpsonline.com
| Derivative | Target/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide | HCT-116 cells (ACC1 inhibition) | 150 nM | scispace.comijpsonline.com |
| Steroidal pyridine derivative | PC-3 cells | 1.55 µM | ijpsonline.com |
Elucidation of Inhibition Mechanisms (e.g., competitive, non-competitive)
The mechanism of inhibition for derivatives of this compound has been investigated, particularly for the DprE1 enzyme. Inhibitors of DprE1 are generally classified into two categories based on their mechanism: covalent and non-covalent. nih.gov Non-covalent inhibitors of DprE1, which would include certain derivatives of this scaffold, typically act as competitive inhibitors. nih.gov This suggests that they likely bind to the active site of the enzyme, competing with the natural substrate.
For other related pyridine derivatives, enzyme kinetics experiments have suggested a reversible competitive inhibition mechanism against enzymes like IDO1. ijpsonline.com However, detailed kinetic studies specifically for this compound and its primary target, ACC1, are not widely available in the public domain.
Cellular Pathway Modulation and Signal Transduction Analysis
The primary molecular mechanism of this compound that has been elucidated is its role as an inhibitor of Acetyl-CoA Carboxylase 1 (ACC1). nih.gov ACC1 is a crucial enzyme in the fatty acid synthesis pathway, responsible for catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA. By inhibiting ACC1, this compound effectively reduces the available pool of malonyl-CoA, a key building block for the synthesis of fatty acids.
A derivative of this compound, 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (compound 1k), has demonstrated potent inhibition of ACC1 and significant cellular potency. nih.gov In a pharmacodynamic study using an HCT-116 xenograft tumor model, oral administration of this derivative led to a notable reduction in the concentration of malonyl-CoA. nih.gov
| Compound | Target | Assay | Result | Reference |
|---|---|---|---|---|
| 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (1k) | ACC1 | Enzymatic Inhibition | Potent Inhibitor | nih.gov |
| 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (1k) | Malonyl-CoA levels | In vivo Pharmacodynamics (HCT-116 xenograft) | Significantly reduced | nih.gov |
Specific studies detailing the effects of this compound on global or targeted gene expression through methods like RNA-sequencing or quantitative PCR are not available in the current body of scientific literature. Such studies would be valuable in understanding the broader cellular response to the inhibition of the fatty acid synthesis pathway by this compound.
The principal mechanism of this compound as an ACC1 inhibitor does not directly involve the modulation of protein phosphorylation cascades as a primary mode of action. Instead, its effect is centered on enzymatic inhibition. Consequently, there is no specific information available from Western Blot or ELISA assays focused on protein phosphorylation in the context of this compound's direct activity. The key downstream effect that has been quantified is the reduction of the metabolite malonyl-CoA. nih.gov
High-Throughput Cell-Based Reporter Assays
The discovery and optimization of this compound derivatives have frequently been facilitated by high-throughput screening (HTS) methodologies. acs.orgnih.gov These large-scale screening efforts, including phenotypic screens on whole cells, have been instrumental in identifying initial hit compounds from vast chemical libraries. nih.govresearchgate.net
Cell-based reporter assays are a key tool in this process, allowing for the functional readout of a compound's activity within a cellular context. For instance, in the broader field of research involving related scaffolds, luciferase reporter gene assays are utilized to quantify the inhibitory effect of compounds. In such assays, cells are engineered to express a reporter gene, like luciferase, under the control of a specific promoter. The luminescence produced by the luciferase enzyme is then measured, and a decrease in signal in the presence of a test compound indicates inhibition of the targeted pathway. google.com
In studies of related pyrrolopyridine molecules, cellular reporter assays have been employed to confirm target engagement and mechanism of action. For example, allosteric inhibitors of the eIF4A3 protein, which share structural similarities, were shown to cause significant inhibition in a nonsense-mediated mRNA decay (NMD) cellular reporter assay, confirming their on-target effect in a cellular environment. researchgate.net The data from these assays are crucial for establishing structure-activity relationships (SAR) and guiding the chemical evolution of lead compounds. nih.gov
Structural Biology of Target-Ligand Complexes
Understanding the precise interactions between a ligand and its protein target is fundamental for rational drug design. For derivatives of this compound, several structural biology techniques have been employed to elucidate these interactions at an atomic level.
X-ray Crystallography of this compound with Target Proteins
X-ray crystallography has been a pivotal technique for visualizing the binding of this compound analogues to their target enzymes. In a notable study, the crystal structure of a 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative was successfully determined, providing definitive proof of its molecular structure. nih.gov The analysis of the crystal structure revealed two crystallographically independent molecules within the unit cell, one of which forms an intramolecular hydrogen bond between the amide and the pyridine nitrogen. nih.gov
In the context of ACC inhibition, X-ray crystallography has provided critical insights into the binding mode of this compound class. Studies involving related pyrazoloketone inhibitors of ACC showed that compounds were soaked into crystals of the humanized ACC carboxyltransferase (CT) domain. acs.org The resulting co-crystal structures revealed that the ketone and amide carbonyl groups of the inhibitors form key hydrogen-bond contacts with the protein backbone. acs.org This structural data allows for a detailed understanding of the binding orientation and the specific amino acid residues involved in the interaction, which is essential for optimizing inhibitor potency and selectivity.
Cryo-Electron Microscopy (Cryo-EM) Studies
While direct Cryo-EM studies for this compound itself are not widely reported in the literature, this technique is increasingly being used to study large, flexible protein complexes, including those involved in lipid metabolism. For example, research on inhibitors of ATP-citrate lyase (ACLY), another key enzyme in lipogenesis, has utilized Cryo-EM. These studies revealed an unexpected allosteric mechanism where an inhibitor bound to a hydrophobic cavity near the citrate (B86180) binding site, inducing a significant conformational change that blocked substrate binding. nih.gov This demonstrates the power of Cryo-EM to uncover novel mechanisms of inhibition for large enzyme systems, a potential future avenue for investigating the interaction of this compound derivatives with the multi-domain ACC enzyme.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
NMR spectroscopy is a fundamental tool for the structural elucidation of novel this compound derivatives. nih.gov It is routinely used to confirm the chemical structure of newly synthesized compounds in this class. slideserve.com
Beyond simple structural confirmation, NMR can provide valuable information on the dynamic behavior of molecules in solution. For peptoid-based derivatives incorporating a this compound moiety, NMR studies have observed the phenomenon of cis/trans-amide bond rotamers. malariaworld.org This results in the appearance of two distinct sets of signals in the NMR spectrum, representing the different conformations of the molecule in solution. malariaworld.org The presence and ratio of these rotamers can provide insight into the conformational flexibility and preferred solution-state structure of the carboxamide group, which can be critical for its interaction with a biological target.
The following table summarizes representative NMR data for a derivative, highlighting the chemical shifts observed.
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 2.24 | s | 3H | -CH3 |
| 3.67 | d | 1H | -CH |
| 3.76 | d | 1H | -CH |
| 3.93 | s | 3H | -OCH3 |
| 4.50 | t | 1H | -CH |
| 4.66 | t | 1H | -CH |
Structure Activity Relationship Sar and Rational Design of 1h Pyrrolo 3,2 B Pyridine 3 Carboxamide Derivatives
Systematic Exploration of Substituent Effects on Biological Activity
The substituent at the N1 position of the pyrrole (B145914) ring plays a crucial role in modulating the potency and pharmacokinetic properties of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives. In the development of novel inhibitors for Acetyl-CoA Carboxylase 1 (ACC1), SAR studies began with the unsubstituted (N1-H) scaffold as a lead compound. nih.gov
Initial studies identified that a 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative was a potent ACC1 inhibitor. nih.gov However, this compound suffered from poor physicochemical and pharmacokinetic profiles. Further investigation into the N1 position led to the discovery that introducing a larger alkyl group, specifically an isopropyl group, could resolve these issues. The resulting 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative emerged as a promising ACC1 inhibitor with potent activity and favorable bioavailability in mouse models. nih.gov This highlights the significance of the N1 substituent in achieving a balance between target engagement and drug-like properties.
Table 1: Effect of N1-Substitution on ACC1 Inhibitory Activity Data derived from studies on ACC1 inhibitors. nih.gov
| Compound ID | N1-Substituent | ACC1 Inhibitory Potency | Key Findings |
| Lead Compound | -H | Moderate | Starting point for SAR studies. |
| Derivative 1c | -CH₃ (Methyl) | Potent | Showed good potency but had physicochemical and pharmacokinetic (PK) issues. |
| Derivative 1k | -CH(CH₃)₂ (Isopropyl) | Potent | Maintained potency while showing improved bioavailability. |
While direct and extensive SAR studies on the pyridine (B92270) ring of the this compound isomer are not as widely documented, research on the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold provides valuable insights. These studies demonstrate that substitutions on the pyridine portion of the molecule are critical for activity and selectivity.
For instance, in the development of Janus Kinase 3 (JAK3) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, modifications to the C4 and C5 positions were key to enhancing potency. The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant increase in JAK3 inhibitory activity. jst.go.jp Similarly, research into inhibitors of human neutrophil elastase (HNE) on the pyrrolo[2,3-b]pyridine scaffold involved introducing various substituents at the C5 position to screen for more potent compounds. nih.gov These findings suggest that the electronic and steric properties of substituents at positions C4, C5, C6, and C7 of the pyrrolopyridine core are pivotal for molecular recognition by target proteins.
The carboxamide group at the C3 position is a cornerstone of the scaffold's biological activity, often participating in crucial hydrogen bonding interactions with the target protein. SAR studies on related scaffolds have explored the impact of modifying both the amide nitrogen and the carbonyl group.
In a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as Phosphodiesterase 4B (PDE4B) inhibitors, careful analysis of the amide portion revealed the importance of ring size and hydrophobicity for activity. nih.gov It was observed that increasing the size of the substituent on the amide nitrogen generally led to a decrease in activity. nih.gov However, the introduction of a 3,3-difluoroazetidine (B2684565) ring onto the amide resulted in a highly potent and selective inhibitor. nih.gov
Conversely, studies on LIMK inhibitors using a tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide scaffold showed a strict requirement for a primary amide (-CONH₂). acs.org Replacement with a secondary (-CONHMe) or tertiary (-CONMe₂) amide led to a dramatic drop or complete loss of activity. acs.org This indicates that for some targets, the two hydrogen atoms on the primary amide nitrogen are essential for binding.
Table 2: Effect of Carboxamide (C3) Modification on Biological Activity Data derived from studies on related heterocyclic scaffolds. nih.govacs.org
| Scaffold | Target | Amide Moiety | R Group | Biological Activity |
| 1H-Pyrrolo[2,3-b]pyridine | PDE4B | Secondary Amide | Increasing size of R | Decreased activity |
| 1H-Pyrrolo[2,3-b]pyridine | PDE4B | Secondary Amide | 3,3-difluoroazetidine | High potency |
| Tetrahydropyrazolo[3,4-c]pyridine | LIMK | Primary Amide | -H | Potent activity |
| Tetrahydropyrazolo[3,4-c]pyridine | LIMK | Secondary Amide | -CH₃ (Methyl) | Significant drop in activity |
| Tetrahydropyrazolo[3,4-c]pyridine | LIMK | Tertiary Amide | -CH₃, -CH₃ (Dimethyl) | Inactive |
Conformational Analysis and Bioisosteric Replacements
The rigid, fused-ring structure of the 1H-pyrrolo[3,2-b]pyridine core provides a stable platform that helps to pre-organize the substituents in a conformationally restricted manner. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target. The design of certain 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents, for example, successfully utilized a rigid scaffold to "lock" the bioactive conformation of the molecule, which proved to be an effective strategy for maintaining high potency. nih.gov
Bioisosteric replacement is a key strategy in medicinal chemistry used to improve molecular properties by substituting one functional group with another that has similar physical or chemical characteristics. drughunter.com For the this compound scaffold, bioisosteric replacement of the carboxamide moiety could be a viable strategy for modulating activity, selectivity, and pharmacokinetic parameters. While direct examples for this specific scaffold are limited, studies on other compounds demonstrate the principle. For instance, the pyrazole-3-carboxamide group in CB1 receptor antagonists has been successfully replaced by a 5-alkyl oxadiazole ring, yielding a novel class of compounds with promising activity. rsc.org Other potential bioisosteres for an amide bond include non-hydrolyzable motifs like 3-aminooxetanes or a "retro-amide" configuration, which can enhance metabolic stability and selectivity. drughunter.com
Pharmacophore Modeling and Design Principles
Pharmacophore modeling is essential for abstracting the key chemical features required for biological activity. For the this compound scaffold, initial SAR studies for ACC1 inhibition highlighted the critical role of hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) interactions for potency. nih.gov The pyrrole N-H and the carboxamide -NH₂ can act as hydrogen bond donors, while the pyridine nitrogen and the carboxamide carbonyl oxygen can serve as hydrogen bond acceptors.
Molecular docking and computational analyses, such as WaterMap analysis, have been employed on related pyrrolopyridine derivatives to understand and predict how substituents affect binding affinity with their target, such as JAK3. jst.go.jp These models help rationalize observed SAR and guide the design of new analogs with improved interactions within the binding pocket. Design principles such as scaffold hopping (e.g., identifying the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold from other known inhibitors) nih.gov and molecular hybridization (e.g., linking the pyrrolo[3,2-b]pyridine-3-carboxamide core with fragments from other known drugs like isoniazid) researchgate.net are powerful strategies for discovering novel chemical entities.
Lead Optimization Strategies based on SAR
Lead optimization aims to transform a promising hit compound into a drug candidate by improving its efficacy, selectivity, and pharmacokinetic profile. The development of this compound derivatives as ACC1 inhibitors serves as an excellent case study. nih.gov
The initial lead, a 1-methyl derivative, was potent but flawed due to poor physicochemical and pharmacokinetic properties. nih.gov Guided by SAR data, which showed that the N1 position could tolerate larger substituents, researchers synthesized the 1-isopropyl derivative. This modification successfully addressed the liabilities of the initial lead, resulting in a compound with maintained potency and significantly improved oral bioavailability. nih.gov This iterative process of synthesis and testing, informed by a deep understanding of the scaffold's SAR, is the foundation of successful lead optimization. Similar strategies have been applied to other pyridine-carboxamide series, where optimization based on in vitro and in vivo activity led to the discovery of key improved compounds. nih.gov
Improving Target Selectivity
The rational design of this compound derivatives has been pivotal in achieving selectivity for their intended biological targets, a critical factor in minimizing off-target effects. A notable example is the development of inhibitors for Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis.
Initial SAR studies on the this compound scaffold revealed that specific interactions are crucial for potent ACC1 inhibition. nih.gov The core scaffold itself, with its hydrogen bond donor and acceptor capabilities, was identified as a key participant in binding to the enzyme. nih.gov Further exploration of the scaffold has been a strategy to address and improve physicochemical and pharmacokinetic properties. nih.gov
Modulating Potency
The potency of this compound derivatives is finely tuned through strategic chemical modifications. These modifications are often guided by an iterative process of synthesis, biological testing, and molecular modeling.
In the pursuit of potent ACC1 inhibitors, researchers initiated their investigation from a lead compound, 1a . nih.gov Early SAR studies of the this compound scaffold led to the identification of the 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative, 1c , as a potent ACC1 inhibitor. nih.gov Despite its potency, compound 1c presented challenges related to its physicochemical and pharmacokinetic profile. nih.gov
This led to further investigation of the 1H-pyrrolo[3,2-b]pyridine core to enhance its properties. A significant breakthrough was the discovery of the 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative, 1k . nih.gov This novel compound not only demonstrated potent inhibition of ACC1 but also exhibited sufficient cellular potency. nih.gov Furthermore, compound 1k showed favorable bioavailability in mouse studies, indicating that the rational modifications successfully addressed the initial limitations. nih.gov The oral administration of 1k was found to significantly reduce the concentration of malonyl-CoA in HCT-116 xenograft tumors. nih.gov
The following table summarizes the progression of potency and key features of these derivatives:
| Compound | Substitution at N1 | Key Findings |
| 1a | Unspecified (Lead Compound) | Starting point for SAR studies. nih.gov |
| 1c | Methyl | Potent ACC1 inhibitor but with physicochemical and pharmacokinetic issues. nih.gov |
| 1k | Isopropyl | Potent ACC1 inhibition, good cellular potency, and favorable bioavailability. nih.gov |
Fragment-Based Drug Discovery (FBDD) Approaches
Based on the available scientific literature, there are no specific reports detailing the application of Fragment-Based Drug Discovery (FBDD) approaches for the development of derivatives based on the this compound scaffold.
Computational Chemistry and Molecular Modeling Approaches for 1h Pyrrolo 3,2 B Pyridine 3 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate the electronic structure, reactivity, and geometry of a compound with a high degree of accuracy.
Electronic Structure and Reactivity Predictions
While specific quantum chemical studies on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide are not extensively documented in publicly available literature, the electronic properties and reactivity of the closely related pyrrolo[2,3-d]pyrimidine scaffold have been investigated using Density Functional Theory (DFT) calculations. semanticscholar.org For derivatives of this related scaffold, DFT/TD-DFT calculations with the B3LYP/6-311G++ level of theory have been employed to study the optimized geometry and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org
The analysis of HOMO and LUMO energies is critical for predicting a molecule's reactivity. The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. For the related pyrrolo[2,3-b]pyridine derivatives, it has been noted that the pyrrolo[2,3-b]pyridine group can form two hydrogen bonds with the hinge region of c-Met kinase, and the nitrogen atom of the amide linker can act as a hydrogen bond acceptor. sci-hub.se These interactions are governed by the electronic distribution within the molecule.
Furthermore, the molecular electrostatic potential (MEP) surface, which can be calculated using quantum chemical methods, is a valuable tool for predicting intermolecular interactions. The MEP map reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), providing insights into where the molecule is likely to engage in electrostatic interactions, including hydrogen bonding.
Conformational Analysis
The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For flexible molecules, this is a critical step in understanding how they might bind to a receptor.
Molecular Docking and Scoring Methods
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
Ligand-Protein Docking for Target Binding Prediction
Molecular docking studies have been performed on derivatives of the this compound scaffold to explore their binding interactions with various protein targets. For instance, a series of pyrrolo[3,2-b]pyridine-3-carboxamide derivatives linked to 2-methoxypyridine (B126380) were designed and synthesized as potential antitubercular agents. researchgate.net These compounds were docked into the active site of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) from Mycobacterium tuberculosis (PDB code: 4KW5). researchgate.net The docking studies revealed that these compounds exhibit key interactions with the active site residues, which are believed to be important for their antitubercular activity. researchgate.net
In another study, derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold were investigated as inhibitors of the colchicine-binding site of tubulin. nih.gov Molecular docking analysis showed that the designed compounds could bind to the colchicine (B1669291) site, with the 1H-pyrrolo[3,2-c]pyridine core forming a crucial hydrogen bond with the amino acid residue Thrα179. nih.gov
The following table summarizes the key interactions observed in a molecular docking study of a 1H-pyrrolo[3,2-c]pyridine derivative with the colchicine-binding site of tubulin. nih.gov
| Interacting Residue | Type of Interaction |
| Thrα179 | Hydrogen Bond |
| Asnβ349 | Hydrogen Bond |
Virtual Screening for Analog Discovery
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While a specific virtual screening campaign for analogs of this compound is not detailed in the available literature, the general methodology is highly applicable.
A virtual screening workflow would typically involve:
Target Preparation: Obtaining and preparing the three-dimensional structure of the protein of interest.
Library Preparation: Assembling a large database of chemical compounds to be screened.
Docking: Docking each compound in the library into the active site of the target protein.
Scoring and Ranking: Using a scoring function to estimate the binding affinity of each compound and ranking them accordingly.
Post-processing and Selection: Analyzing the top-ranked compounds and selecting a subset for experimental testing.
This approach has been successfully used to identify inhibitors for various targets using related heterocyclic scaffolds. For example, a structure-based virtual screening was conducted to identify potential inhibitors of the main protease (Mpro) of SARS-CoV-2. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational changes of a ligand and its target protein, the stability of the ligand-protein complex, and the role of solvent molecules in the binding process.
While specific MD simulation studies on this compound are not prominently reported, MD simulations have been applied to the related pyrrolo[2,3-b]pyridine scaffold. In a study on c-Met kinase inhibitors, a 100-nanosecond molecular dynamics simulation was performed to assess the stability of a designed pyrrolo[2,3-b]pyridine derivative within the c-Met active site. sci-hub.se Such simulations can provide valuable insights into the dynamic behavior of the ligand in the binding pocket and help to refine the understanding of the binding mode obtained from molecular docking.
The results of MD simulations are often analyzed to calculate various parameters, such as root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can also be performed on the MD simulation trajectories to provide a more accurate estimation of the binding affinity. sci-hub.se
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Both 2D and 3D QSAR approaches have been utilized in the study of this compound derivatives and related compounds. 2D-QSAR models use descriptors that are derived from the two-dimensional representation of the molecule, such as topological indices and physicochemical properties. In contrast, 3D-QSAR methods consider the three-dimensional conformation of the molecules and use descriptors based on the spatial arrangement of atoms and fields. researchgate.netnih.gov
Atom-based 3D-QSAR models, for example, can provide detailed insights into the structural features that are either favorable or unfavorable for biological activity. nih.gov These models can generate graphical representations that highlight regions where modifications to the chemical structure could lead to an increase or decrease in potency.
The development of a robust and predictive QSAR model involves several key steps, including the selection of a suitable training set of compounds with known activities, the calculation of molecular descriptors, and the application of a statistical method to build the model. The predictive power of the developed model is then rigorously assessed using a separate test set of compounds. nih.gov
Commonly used statistical methods include partial least squares (PLS) and k-nearest neighbor (k-NN). researchgate.net The quality of a QSAR model is evaluated using various statistical parameters, with the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²) being among the most important. researchgate.net An R² value close to 1 indicates a good fit of the model to the training data, while a high q² value suggests good predictive ability. For instance, a 3D-QSAR model developed for DprE1 inhibitors showed an R² value of 0.9608 and a Q² value of 0.7313, indicating a highly predictive model. nih.gov
Table 1: Representative QSAR Model Validation Parameters
| Model Type | Statistical Method | R² | q² | Reference |
|---|---|---|---|---|
| 3D-QSAR | Atom-based | 0.9608 | 0.7313 | nih.gov |
| 2D-QSAR | PLS-SE | Significant | Significant | researchgate.net |
| 3D-QSAR | SW-kNN MFA | Significant | Significant | researchgate.net |
This table presents representative statistical parameters for QSAR models developed for compound classes including this compound derivatives.
Cheminformatics and Big Data Analysis in this compound Research
Cheminformatics and big data analysis play a crucial role in modern drug discovery by enabling the efficient analysis of large chemical datasets. nih.gov In the context of this compound research, these approaches have been used to curate and analyze vast amounts of data on antitubercular compounds. nih.gov
By curating decades of data on compounds tested in vivo, researchers can build statistically robust computational models to prioritize which molecules should be advanced for further testing. nih.gov This approach helps to focus resources on compounds with a higher likelihood of success, thereby making the drug discovery process more cost-effective. Machine learning models, such as Laplacian-corrected Bayesian classifiers, have been developed using large datasets of in vitro and in vivo data to predict the activity of new chemical entities. nih.gov These models can identify key physicochemical and structural properties that are associated with in vivo efficacy.
Molecule-centered cheminformatics analyses have also highlighted the need to expand the chemical diversity of screening libraries to discover novel and improved therapeutic leads. researchgate.net The analysis of large compound collections, such as those in the ChEMBL database, allows for the identification of novel scaffolds and the exploration of new areas of chemical space. nih.gov
Preclinical in Vitro and in Vivo Pharmacological Profiles of 1h Pyrrolo 3,2 B Pyridine 3 Carboxamide
Cellular Assays for Functional Activity
Reporter Gene Assays
No publicly available data from reporter gene assays for 1H-pyrrolo[3,2-b]pyridine-3-carboxamide were identified in the performed searches.
Cell Proliferation and Apoptosis Assays (mechanistic, non-toxicology focus)
No specific studies detailing the effects of this compound on cell proliferation or apoptosis were found. However, research into its derivatives suggests potential in this area. For instance, a study on a derivative, 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, focused on its role as an ACC1 inhibitor, which can be linked to cancer cell metabolism and survival. nih.gov
High-Content Screening (HCS) for Phenotypic Profiling
No published research detailing the use of high-content screening for the phenotypic profiling of this compound was identified.
Enzymatic and Biochemical Assays
Specific Enzyme Activity Measurements
The this compound scaffold has been investigated as a basis for the development of potent enzyme inhibitors. Structure-activity relationship (SAR) studies have been conducted on derivatives of this compound to explore their inhibitory potential against specific enzymes. nih.gov
One such study focused on the design and synthesis of a novel 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as a potent and orally available inhibitor of Acetyl-CoA Carboxylase 1 (ACC1). nih.gov ACC1 is a key enzyme in the fatty acid synthesis pathway. The study identified a 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as a potent ACC1 inhibitor. nih.gov Further optimization led to the discovery of the 1-isopropyl derivative, which also demonstrated significant ACC1 inhibition. nih.gov
In vivo, oral administration of the 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative was shown to significantly decrease the concentration of malonyl-CoA in HCT-116 xenograft tumors. nih.gov Malonyl-CoA is the product of the ACC-catalyzed reaction.
| Compound Derivative | Target Enzyme | Assay Type | Finding |
| 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide | ACC1 | Enzymatic Assay | Potent inhibitor of ACC1 |
| 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide | ACC1 | Enzymatic Assay | Potent inhibitor of ACC1 |
| 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide | ACC1 | In vivo (HCT-116 xenograft) | Significantly reduced malonyl-CoA levels |
Protein-Protein Interaction Assays
No studies were identified that specifically investigated the role of this compound in modulating protein-protein interactions.
Preclinical In Vivo Pharmacodynamics in Animal Models (non-human)
The preclinical in vivo pharmacodynamic profile of derivatives of this compound has been investigated in non-human animal models to understand their physiological and biochemical effects. These studies are crucial for establishing the relationship between drug concentration and the observed pharmacological response, thereby providing insights into the mechanism of action and potential therapeutic efficacy. Research has primarily focused on a specific derivative, 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, which has been identified as a potent inhibitor of Acetyl-CoA Carboxylase 1 (ACC1). nih.gov
Dose-Response Relationship for Target Engagement
The in vivo dose-response relationship for target engagement of this compound derivatives has been characterized to determine the effective dose required to interact with its intended biological target. While comprehensive dose-ranging studies are not publicly available, research has demonstrated target engagement at a specific dose for the derivative 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide.
Studies in mouse models with HCT-116 xenograft tumors have shown that oral administration of this compound leads to a significant pharmacological effect. nih.gov A single oral dose of 100 mg/kg was sufficient to demonstrate a significant reduction in the concentration of the downstream biomarker, malonyl-CoA, within the tumor tissue. nih.gov This finding indicates that at this dose, the compound achieves sufficient concentration in the target tissue to effectively engage with and inhibit its target, ACC1. Further studies would be required to establish a more detailed dose-response curve, including the minimal effective dose and the dose at which maximum target engagement is achieved.
Table 1: Dose-Response Data for Target Engagement of 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide in a Mouse Xenograft Model
| Compound | Dose (Oral) | Animal Model | Tumor Type | Target Engagement Outcome | Reference |
|---|
Biomarker Modulation in Tissue and Biofluids
The in vivo activity of this compound derivatives has been assessed by measuring the modulation of specific biomarkers in both tissue and biofluids. These biomarkers serve as indicators of the pharmacological activity of the compound and its effect on the target pathway.
In preclinical studies involving the ACC1 inhibitor, 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, the primary biomarker measured was malonyl-CoA. nih.gov Malonyl-CoA is the direct product of the ACC1-catalyzed reaction. Following oral administration of the compound to mice bearing HCT-116 xenografts, a significant decrease in the concentration of malonyl-CoA was observed in the tumor tissue. nih.gov This modulation of a key biomarker in the target tissue provides direct evidence of the compound's in vivo activity and its ability to inhibit the intended enzymatic pathway.
Table 2: Biomarker Modulation by 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide in a Mouse Xenograft Model
| Compound | Animal Model | Tissue | Biomarker | Effect | Reference |
|---|
Pharmacodynamic Markers for Specific Pathways
The investigation of pharmacodynamic markers provides insight into the specific biochemical pathways affected by this compound and its derivatives. For the ACC1 inhibitor, 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, the key pharmacodynamic marker is the modulation of the lipogenic pathway.
Acetyl-CoA Carboxylase 1 (ACC1) is a critical enzyme in the de novo synthesis of fatty acids, catalyzing the conversion of acetyl-CoA to malonyl-CoA. The reduction of malonyl-CoA levels in tumor tissue following treatment with 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide is a direct pharmacodynamic marker of ACC1 inhibition. nih.gov This demonstrates the compound's engagement with and functional modulation of this specific metabolic pathway in a preclinical cancer model. The inhibition of this pathway is of therapeutic interest in oncology, as cancer cells often exhibit upregulated fatty acid synthesis to support their rapid proliferation.
Table 3: Pharmacodynamic Markers for the ACC1 Inhibition Pathway
| Compound | Pathway | Key Enzyme | Pharmacodynamic Marker | Observed In Vivo Effect | Reference |
|---|
Evaluation of Preclinical Efficacy in Relevant in Vivo Models
Establishment and Characterization of Disease Models (non-human)
The in vivo evaluation of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide and its related compounds has utilized a range of established and well-characterized disease models. These models are designed to mimic specific aspects of human diseases, thereby providing a platform to assess the pharmacological effects of the test compounds.
Genetic Models
Currently, there is a lack of publicly available information on the use of specific genetic non-human models in the preclinical evaluation of this compound or its direct derivatives.
Pharmacological Models
Pharmacologically induced models, which involve the administration of a substance to induce a disease state, have been instrumental in the study of pyrrolopyridine derivatives.
Chemically-Induced Pain Models: The writhing test, induced by the intraperitoneal injection of an irritant like acetic acid, is a common model for assessing peripheral analgesic activity. brieflands.comnih.gov This method reliably produces a quantifiable nociceptive behavior (writhing), which can be inhibited by effective analgesic compounds. nih.gov Similarly, the hot plate test is a widely used model for evaluating centrally acting analgesics. wikipedia.org In this test, the animal's response to a thermal stimulus is measured, with an increase in latency to respond indicating an analgesic effect. wikipedia.org These models have been employed to evaluate the analgesic potential of derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione. nih.govmdpi.com
Tumor Xenograft Models: The HCT-116 human colorectal carcinoma cell line is frequently used to establish subcutaneous xenograft models in immunodeficient mice. altogenlabs.com This model is valuable for studying tumor growth and the in vivo efficacy of potential anticancer agents. altogenlabs.com A derivative of the target compound, 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, has been evaluated in this model.
Chick Chorioallantoic Membrane (CAM) Assay: The CAM assay is a well-established in vivo model for studying angiogenesis and tumorigenesis. nih.govnih.gov It involves the application of test substances or cells onto the CAM of a developing chicken embryo. A derivative of 1H-pyrrolo[3,2-c]pyridine, KIST101029, was used to evaluate its effect on the tumorigenicity of mouse epidermal JB6 Cl41 cells induced by insulin-like growth factor 1 (IGF-1).
Surgically Induced Models
Surgical intervention to create a disease model has been utilized to assess the immunomodulatory properties of pyrrolopyridine derivatives.
Heterotopic Cardiac Transplant Model: In this model, a donor heart is transplanted into the recipient's abdomen or neck without removing the recipient's own heart. nih.govlidsen.com This model is a standard for studying graft rejection and the efficacy of immunosuppressive agents. mdpi.com A derivative of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide was evaluated for its ability to prolong graft survival in a rat heterotopic cardiac transplant model.
Efficacy Assessment in Specific Preclinical Disease Models
The efficacy of this compound analogs has been quantified through the assessment of disease-specific biomarkers and functional outcomes in the aforementioned preclinical models.
Assessment of Disease Biomarkers
Modulation of Malonyl-CoA in Tumor Xenografts: In a study involving HCT-116 xenograft tumors, a derivative, 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, was assessed for its effect on the concentration of malonyl-coenzyme A (malonyl-CoA). Malonyl-CoA is a critical substrate for fatty acid synthesis and its levels can be indicative of the inhibition of fatty acid synthase (FAS), a target in some cancers. nih.gov
Inhibition of Tumorigenicity: The effect of the 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on IGF-1-induced tumorigenicity of JB6 Cl41 cells was assessed in the CAM assay. A reduction in tumor formation on the CAM serves as a biomarker for the compound's anti-tumorigenic activity.
Functional Outcome Measurements (e.g., behavioral, physiological)
Analgesic Activity: In the hot plate and writhing tests, the primary functional outcome is the measurement of analgesic activity. For the hot plate test, this is quantified by the latency time for the animal to respond to the heat stimulus. wikipedia.orgdovepress.com In the writhing test, the efficacy is determined by the reduction in the number of writhes compared to a control group. nih.gov Derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione have demonstrated significant analgesic effects in these models. nih.govmdpi.com
Graft Survival: In the rat heterotopic cardiac transplant model, the key functional outcome is the prolongation of graft survival. This is typically assessed by daily monitoring of the transplanted heart's viability, often through palpation of its beat. A significant increase in the mean survival time of the graft in the treated group compared to the control group indicates the efficacy of the immunosuppressive agent. A derivative of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide was shown to prolong graft survival in this model.
Research Findings on Preclinical Efficacy
| Compound Class/Derivative | Preclinical Model | Efficacy Assessment | Key Findings |
| 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide | HCT-116 Tumor Xenograft (Mouse) | Biomarker: Malonyl-CoA levels | Significant reduction in the concentration of malonyl-CoA in tumors. |
| KIST101029 (a 1H-pyrrolo[3,2-c]pyridine derivative) | Chick Chorioallantoic Membrane (CAM) Assay | Biomarker: Inhibition of Tumorigenicity | Inhibited IGF-1-induced tumorigenicity of JB6 Cl41 cells. |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative | Rat Heterotopic Cardiac Transplant | Functional Outcome: Graft Survival | Prolonged graft survival. |
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | Hot Plate Test (Mouse) | Functional Outcome: Analgesic Activity | Increased latency to thermal stimulus. nih.gov |
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | Writhing Test (Mouse) | Functional Outcome: Analgesic Activity | Reduced number of acetic acid-induced writhes. nih.gov |
Histopathological and Morphological Analysis
Detailed histopathological and morphological analysis data for tumors treated with compounds based on the this compound scaffold are not extensively available in the public domain. However, pharmacodynamic studies on a lead derivative, 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (compound 1k), have been conducted in a human colorectal carcinoma (HCT-116) xenograft mouse model. These studies focused on the biochemical endpoint of target engagement rather than morphological changes. Specifically, oral administration of compound 1k was shown to significantly lower the levels of malonyl-CoA within the tumor tissue, confirming that the compound reached its intended target and exerted its inhibitory effect on ACC1 in a live animal model. nih.gov
Comparative Efficacy Studies with Benchmark Compounds
Publicly available research does not currently contain direct comparative efficacy studies of this compound derivatives against established benchmark compounds in preclinical in vivo models. The primary focus of the initial studies on the 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (compound 1k) was to establish proof-of-concept for its oral bioavailability and target engagement in a xenograft model. nih.gov The research demonstrated a significant in vivo pharmacodynamic effect, which is a critical step before undertaking larger, comparative efficacy trials. nih.gov
The initial structure-activity relationship (SAR) studies identified 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (compound 1c) as a potent ACC1 inhibitor, which paved the way for the development of the more promising derivative, compound 1k, with improved properties. nih.gov
Table of Research Findings for this compound Derivatives
| Compound/Derivative | Target | In Vivo Model | Key Finding | Citation |
|---|---|---|---|---|
| 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (1k) | Acetyl-CoA carboxylase 1 (ACC1) | HCT-116 xenograft tumors in mice | Oral administration significantly reduced malonyl-CoA concentration in tumors. | nih.gov |
| 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (1c) | Acetyl-CoA carboxylase 1 (ACC1) | Not specified for in vivo efficacy | Identified as a potent ACC1 inhibitor in initial SAR studies. | nih.gov |
Preclinical Metabolism and Pharmacokinetic Assessment of 1h Pyrrolo 3,2 B Pyridine 3 Carboxamide
In Vitro Metabolic Stability Studies
The initial assessment of a new chemical entity's metabolic fate is crucial for predicting its in vivo behavior. For 1H-pyrrolo[3,2-b]pyridine-3-carboxamide and its derivatives, in vitro systems utilizing liver microsomes and hepatocytes are employed to determine their susceptibility to metabolism.
Hepatic Microsomal Stability
Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, are a standard tool for evaluating the metabolic stability of compounds. Studies on derivatives of the this compound scaffold have highlighted the importance of structural modifications in enhancing metabolic stability.
For instance, the lead compound, this compound (referred to as compound 1a ), and its initial derivatives were found to have pharmacokinetic challenges. The 1-methyl derivative (1c ) was identified as a potent ACC1 inhibitor but suffered from unspecified physicochemical and pharmacokinetic issues. This led to further optimization of the 1H-pyrrolo[3,2-b]pyridine core.
A subsequent key derivative, 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (compound 1k) , demonstrated improved properties, including favorable bioavailability in mouse cassette dosing pharmacokinetic studies. While specific half-life (t½) and intrinsic clearance (CLint) values for the parent compound are not detailed in the available literature, the necessity for such structural modifications points towards an initial high clearance rate for the core scaffold.
Table 1: Hepatic Microsomal Stability of this compound Derivatives No specific quantitative data (e.g., half-life, intrinsic clearance) for this compound in hepatic microsomes is available in the reviewed literature. The information below is qualitative, based on the reported need for structural optimization due to pharmacokinetic issues.
| Compound | Substitution | Reported Metabolic Stability/PK Issues |
| 1a | None | Lead compound with subsequent optimization required. |
| 1c | 1-methyl | Potent inhibitor with noted physicochemical and PK issues. |
| 1k | 1-isopropyl | Favorable bioavailability in mouse cassette dosing PK study. |
Hepatocyte Incubation Studies
Incubations with primary hepatocytes offer a more comprehensive in vitro model by including both Phase I and Phase II metabolic enzymes, as well as active transporter systems. Detailed experimental data from hepatocyte incubation studies for this compound is not publicly available. However, the progression of its derivatives to in vivo studies suggests that acceptable metabolic stability was likely achieved in this more complex in vitro system.
Metabolic Enzyme Inhibition/Induction Potential
An essential aspect of preclinical assessment is determining a compound's potential to act as either an inhibitor or an inducer of metabolic enzymes, such as the cytochrome P450 (CYP) family. Such interactions can lead to drug-drug interactions in a clinical setting. There is currently no publicly available data on the inhibitory or inductive potential of this compound against key CYP isoforms.
Metabolite Identification and Characterization (non-human, in vitro and in vivo)
Identifying the metabolic products of a new chemical entity is fundamental to understanding its clearance pathways and assessing the potential for the formation of active or reactive metabolites.
High-Resolution Mass Spectrometry for Metabolite Profiling
High-resolution mass spectrometry (HRMS) is a powerful tool for the structural elucidation of metabolites. For compounds with related heterocyclic carboxamide structures, common metabolic pathways identified through HRMS include hydroxylation, N-dealkylation, and glucuronidation. While specific metabolite profiles for this compound from in vitro or in vivo non-human studies have not been detailed in the available literature, it is anticipated that metabolism would occur on the pyrrolopyridine ring system and the carboxamide moiety.
Isotope Labeling Studies
Isotope labeling, often with carbon-14 (B1195169) (¹⁴C), is the gold standard for quantitative analysis of a drug's absorption, distribution, metabolism, and excretion (ADME). There is no information in the public domain regarding isotope labeling studies having been conducted on this compound.
Preclinical Pharmacokinetics (in vivo, non-human)
In the realm of drug development, the in vivo assessment of a compound's pharmacokinetic profile in non-human subjects is fundamental to predicting its potential therapeutic efficacy and safety. For this compound, this core structure has served as a foundational element in the design of novel therapeutic agents. Research into its derivatives has shed some light on the pharmacokinetic characteristics of this particular chemical series.
Absorption and Distribution Studies (e.g., tissue distribution)
Detailed in vivo studies on the specific absorption and tissue distribution of this compound are not extensively detailed in the available scientific literature. However, investigations into its derivatives suggest that the parent scaffold may possess certain physicochemical and pharmacokinetic challenges that researchers have sought to overcome through chemical modification. nih.gov For instance, the derivative 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide was noted to have pharmacokinetic issues, which prompted further exploration of the 1H-pyrrolo[3,2-b]pyridine core to enhance its drug-like properties. nih.gov
Excretion Pathways (e.g., renal, biliary)
Specific data detailing the primary routes of excretion, such as renal or biliary pathways, for this compound in preclinical models have not been explicitly reported in the reviewed literature. The focus of published studies has been more on the synthesis and activity of derivatives, with less emphasis on the metabolic fate of the parent compound itself.
Bioavailability Determination
The bioavailability of a compound is a key determinant of its potential as an orally administered therapeutic. While direct bioavailability data for this compound is not provided in the literature, a study on its derivatives offers valuable insights. In the pursuit of developing novel inhibitors of Acetyl-CoA carboxylase 1 (ACC1), the this compound scaffold was used as a starting point. nih.gov
A derivative, 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (compound 1k), was synthesized and evaluated in a mouse cassette dosing pharmacokinetic study. This investigation revealed that compound 1k displayed favorable oral bioavailability, indicating that with appropriate chemical modifications, the this compound scaffold can lead to orally available compounds. nih.gov The successful enhancement of bioavailability in this derivative underscores the potential of this chemical class for further development. nih.gov
Table 1: Bioavailability Data for a this compound Derivative
| Compound | Species | Bioavailability | Study Type |
|---|
Bioanalytical Methodologies for the Quantification of 1h Pyrrolo 3,2 B Pyridine 3 Carboxamide in Research Matrices
Development of Chromatographic Methods
Chromatographic separation is fundamental to the selective analysis of a target analyte in a complex mixture like plasma or tissue homogenate. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most prevalent techniques for the bioanalysis of small molecules, including 1H-pyrrolo[3,2-b]pyridine-3-carboxamide and its derivatives.
HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. For a polar compound like this compound, reversed-phase HPLC is the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase.
A typical HPLC method for the analysis of a pyrrolopyridine derivative would involve a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The use of an acidic modifier helps to ensure good peak shape and ionization efficiency if a mass spectrometer is used for detection. Isocratic elution (constant mobile phase composition) can be employed for simpler analyses, while gradient elution (varying mobile phase composition) is often necessary for resolving the analyte from endogenous interferences in complex matrices.
Table 1: Illustrative HPLC Method Parameters for a Pyrrolopyridine Carboxamide Derivative
| Parameter | Condition |
| Column | C18, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Gradient |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Detector | UV at 254 nm or Mass Spectrometer |
UPLC represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. For high-throughput screening or when dealing with low-level concentrations of this compound, UPLC is the preferred method.
The principles of separation in UPLC are the same as in HPLC, but the operational parameters are adjusted to take advantage of the smaller particle size. A UPLC method for a compound like this compound would use a sub-2 µm particle size column (e.g., a BEH C18, 2.1 x 50 mm, 1.7 µm) and a higher flow rate relative to the column dimensions. The faster separation allows for a significant reduction in run time, often to under 5 minutes per sample.
Mass Spectrometry Detection Techniques
While UV detection can be used, mass spectrometry (MS) offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification.
When an HPLC or UPLC system is coupled to a mass spectrometer, the resulting technique is LC-MS. The mass spectrometer acts as a highly specific detector, measuring the mass-to-charge ratio (m/z) of the ions produced from the analyte. For this compound, an electrospray ionization (ESI) source would typically be used in positive ion mode, as the nitrogen atoms in the heterocyclic rings are readily protonated.
For the highest level of sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is employed. This technique involves the selection of a specific precursor ion (the protonated molecule, [M+H]+) in the first mass analyzer, its fragmentation in a collision cell, and the detection of a specific product ion in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the certainty of identification.
The development of an LC-MS/MS method for this compound would involve optimizing the MS parameters, including the selection of precursor and product ions and the collision energy. While specific transitions for this compound are not publicly available, a general approach would be to select the most intense and stable product ion for quantification. The use of a stable isotope-labeled internal standard is also crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. nih.gov
Table 2: Typical Performance Characteristics of a Validated LC-MS/MS Method
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra- and Inter-day Precision (%CV) | < 15% |
| Intra- and Inter-day Accuracy (%Bias) | ± 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Sample Preparation Strategies for Biological Samples
Before analysis by LC-MS/MS, the analyte must be extracted from the biological matrix (e.g., plasma, blood, or tissue homogenate) to remove proteins and other interfering substances. Common sample preparation techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Protein Precipitation (PPT): This is the simplest and most common method. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate the proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. This method is fast and straightforward but may not remove all interfering substances.
Liquid-Liquid Extraction (LLE): In LLE, the analyte is partitioned from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent depends on the polarity and pKa of the analyte. For a moderately polar compound like this compound, a solvent like ethyl acetate or methyl tert-butyl ether might be suitable. LLE generally provides a cleaner extract than PPT.
Solid-Phase Extraction (SPE): SPE is the most selective and provides the cleanest extracts. It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of a strong solvent. Reversed-phase, ion-exchange, or mixed-mode SPE cartridges can be used, depending on the physicochemical properties of the analyte.
The choice of sample preparation method is a balance between the desired cleanliness of the extract, the required sensitivity of the assay, and the throughput needed for the study. For high-throughput pharmacokinetic studies of derivatives of this compound, protein precipitation is often the method of choice due to its speed and ease of automation. nih.gov
Protein Precipitation
Protein precipitation (PPT) is a widely used method for sample preparation in bioanalysis due to its simplicity, speed, and broad applicability. The principle involves the addition of a water-miscible organic solvent or an acid to a biological sample, such as plasma, to denature and precipitate proteins. This allows for the separation of the small molecule analyte, which remains in the supernatant, from the bulk of the proteinaceous matrix components that can interfere with analysis.
For the quantification of this compound, a typical protein precipitation protocol would involve the addition of a cold organic solvent like acetonitrile or methanol to the plasma sample. Acetonitrile is often preferred as it can lead to cleaner extracts. A general procedure would be to add three volumes of cold acetonitrile containing an appropriate internal standard to one volume of plasma. The mixture is then vortexed to ensure thorough mixing and complete protein precipitation. Following centrifugation at high speed, the clear supernatant containing this compound and the internal standard is collected, evaporated to dryness, and reconstituted in a solvent compatible with the liquid chromatography (LC) mobile phase for subsequent analysis by LC-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
A key advantage of PPT is its high recovery for a wide range of small molecules. However, a potential drawback is the possibility of incomplete removal of all matrix components, which can lead to ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect. Careful method development and validation are therefore essential to mitigate this risk.
Table 1: Representative Protein Precipitation Protocol
| Step | Procedure |
| 1. Sample Aliquoting | Aliquot 100 µL of plasma sample into a microcentrifuge tube. |
| 2. Internal Standard Addition | Add 10 µL of internal standard working solution. |
| 3. Precipitant Addition | Add 300 µL of cold acetonitrile. |
| 4. Mixing | Vortex for 1-2 minutes to ensure complete protein precipitation. |
| 5. Centrifugation | Centrifuge at 14,000 rpm for 10 minutes at 4°C. |
| 6. Supernatant Transfer | Transfer the clear supernatant to a new tube. |
| 7. Evaporation | Evaporate the supernatant to dryness under a stream of nitrogen. |
| 8. Reconstitution | Reconstitute the residue in 100 µL of mobile phase. |
| 9. Analysis | Inject an aliquot into the LC-MS/MS system. |
Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is another common sample preparation technique that separates analytes from interferences by partitioning the sample between two immiscible liquid phases. LLE can provide cleaner extracts compared to protein precipitation, thereby reducing matrix effects. The choice of the organic solvent is critical and depends on the polarity and pKa of the analyte.
For this compound, a moderately polar compound, a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) would be a suitable choice. The pH of the aqueous phase (the plasma sample) can be adjusted to ensure the analyte is in a neutral, un-ionized state, which maximizes its partitioning into the organic phase. After adding the extraction solvent to the plasma sample, the mixture is vortexed to facilitate the transfer of the analyte into the organic layer. The two phases are then separated by centrifugation. The organic layer containing the analyte is collected, evaporated, and the residue is reconstituted for LC-MS/MS analysis.
LLE is generally more selective than PPT, but it is also more labor-intensive and requires larger volumes of organic solvents. The optimization of the extraction solvent, pH, and solvent-to-sample ratio is crucial for achieving high and reproducible recovery.
Table 2: Representative Liquid-Liquid Extraction Protocol
| Step | Procedure |
| 1. Sample Aliquoting | Aliquot 200 µL of plasma sample into a glass tube. |
| 2. pH Adjustment | Add 50 µL of a suitable buffer to adjust the pH. |
| 3. Internal Standard Addition | Add 10 µL of internal standard working solution. |
| 4. Extraction Solvent Addition | Add 1 mL of ethyl acetate. |
| 5. Extraction | Vortex for 5 minutes. |
| 6. Centrifugation | Centrifuge at 4,000 rpm for 10 minutes to separate the layers. |
| 7. Organic Layer Transfer | Transfer the upper organic layer to a new tube. |
| 8. Evaporation | Evaporate the solvent to dryness under a stream of nitrogen. |
| 9. Reconstitution | Reconstitute the residue in 100 µL of mobile phase. |
| 10. Analysis | Inject an aliquot into the LC-MS/MS system. |
Solid-Phase Extraction
Solid-phase extraction (SPE) is a highly selective sample preparation method that utilizes a solid sorbent packed in a cartridge or a 96-well plate to isolate analytes from a liquid sample. SPE can provide the cleanest extracts, significantly minimizing matrix effects and improving the sensitivity of the assay. The selection of the SPE sorbent is based on the physicochemical properties of the analyte.
For this compound, which contains both polar and non-polar functionalities, a mixed-mode or a polymeric reversed-phase sorbent could be effective. A typical SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. The sample is first loaded onto the conditioned sorbent, where the analyte is retained. A wash solvent is then passed through the sorbent to remove unretained matrix components. Finally, a stronger elution solvent is used to desorb the analyte from the sorbent. The eluate is then evaporated and reconstituted for analysis.
SPE is amenable to automation, making it suitable for high-throughput analysis. However, it is generally more expensive and requires more extensive method development compared to PPT and LLE.
Table 3: Representative Solid-Phase Extraction Protocol
| Step | Procedure |
| 1. Sorbent Conditioning | Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. |
| 2. Sample Loading | Load the pre-treated plasma sample onto the cartridge. |
| 3. Washing | Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences. |
| 4. Elution | Elute the analyte with 1 mL of a strong solvent (e.g., methanol or acetonitrile). |
| 5. Evaporation | Evaporate the eluate to dryness. |
| 6. Reconstitution | Reconstitute the residue in 100 µL of mobile phase. |
| 7. Analysis | Inject an aliquot into the LC-MS/MS system. |
Method Validation for Research Applications (Accuracy, Precision, Linearity, LOQ/LOD)
A bioanalytical method must be validated to ensure its reliability for its intended purpose. youtube.com For research applications, key validation parameters include accuracy, precision, linearity, and the lower limit of quantification (LLOQ) and limit of detection (LOD).
Accuracy is the measure of the closeness of the determined value to the nominal or known true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration. For acceptance, the mean value should generally be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%. nih.govyoutube.com
Precision describes the closeness of agreement among a series of measurements from the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels. The CV should not exceed 15% for QC samples and 20% for the LLOQ. nih.govyoutube.com
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the response versus the concentration of the analyte. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1.
The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise but not necessarily quantified with acceptable accuracy and precision.
Table 4: Representative Method Validation Data for this compound
| Validation Parameter | LLOQ | Low QC | Medium QC | High QC |
| Nominal Concentration (ng/mL) | 1 | 3 | 50 | 400 |
| Intra-day Accuracy (% Bias) | -4.5 | 2.8 | -1.5 | 3.2 |
| Intra-day Precision (% CV) | 8.2 | 5.5 | 3.1 | 2.5 |
| Inter-day Accuracy (% Bias) | -6.8 | 4.1 | -2.3 | 4.0 |
| Inter-day Precision (% CV) | 10.5 | 7.2 | 4.8 | 3.9 |
| Linearity Range (ng/mL) | \multicolumn{4}{c | }{1 - 500} | ||
| Correlation Coefficient (r²) | \multicolumn{4}{c | }{> 0.995} | ||
| Limit of Detection (LOD) (ng/mL) | \multicolumn{4}{c | }{0.3} |
Derivatization and Analog Development of 1h Pyrrolo 3,2 B Pyridine 3 Carboxamide
Synthesis of Molecular Probes and Tools
Molecular probes are essential tools for studying the interaction of a compound with its biological targets. By attaching a reporter group, such as a fluorescent dye or biotin, to the core molecule, researchers can visualize and quantify these interactions.
Fluorescently labeled derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide would be invaluable for in vitro and in vivo imaging studies. While specific fluorescently tagged derivatives of this compound have not been extensively reported in the literature, the general principles of fluorescent labeling can be applied.
The synthesis of such derivatives would involve the covalent attachment of a fluorophore to the this compound core. The point of attachment is crucial and is typically chosen to minimize disruption of the compound's binding to its target. Potential attachment points could be the pyrrole (B145914) nitrogen, the pyridine (B92270) ring, or the carboxamide group, often via a flexible linker. The choice of fluorophore depends on the specific application, with common options including fluorescein, rhodamine, and cyanine dyes. These fluorescent probes are instrumental in bioanalytical applications, including in vivo imaging and high-throughput screening nih.gov.
Table 1: Common Fluorophores for Molecular Probes
| Fluorophore | Excitation (nm) | Emission (nm) | Characteristics |
| Fluorescein (FITC) | ~494 | ~521 | Bright green fluorescence, pH-sensitive. |
| Rhodamine (TRITC) | ~557 | ~576 | Bright red-orange fluorescence, more photostable than fluorescein. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Variable (e.g., ~550 for Cy3, ~650 for Cy5) | Variable (e.g., ~570 for Cy3, ~670 for Cy5) | High extinction coefficients, good photostability, available in a wide range of wavelengths. |
| Coumarins | ~342 | ~447 | Blue fluorescence, sensitive to solvent polarity. tcichemicals.com |
The synthesis of these derivatives often involves the use of activated forms of the fluorophore, such as N-hydroxysuccinimidyl (NHS) esters or isothiocyanates, which react with amine groups on the target molecule or a linker. Alternatively, the carboxamide moiety could be a point of attachment. tcichemicals.com
Biotinylation is a powerful technique for the detection and purification of target proteins. A biotinylated analog of this compound could be used in pull-down assays to identify its binding partners from cell lysates.
The synthesis of a biotinylated analog would involve conjugating biotin to the core scaffold, typically through a linker to minimize steric hindrance. The high affinity of biotin for streptavidin can then be exploited for detection or immobilization. Biotinylated kinases, for example, are widely used in drug discovery for inhibitor screening using techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI). kinaselogistics.combiogenuix.com
Table 2: Common Biotinylation Reagents
| Reagent | Reactive Group | Target Functional Group |
| NHS-Biotin | N-hydroxysuccinimide ester | Primary amines |
| Maleimide-Biotin | Maleimide | Thiols (cysteine residues) |
| Hydrazide-Biotin | Hydrazide | Aldehydes/Ketones (e.g., oxidized carbohydrates) |
| Iodoacetyl-Biotin | Iodoacetyl | Thiols (cysteine residues) |
A kinase assay based on thiophosphorylation and subsequent biotinylation has been developed for high-throughput screening of inhibitors. tandfonline.com This highlights the utility of biotinylation in studying enzyme inhibitors.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for bioconjugation. nih.gov The development of a this compound derivative bearing a terminal alkyne or an azide group would allow for its easy conjugation to a wide range of reporter molecules, polymers, or surfaces.
The synthesis would require the incorporation of an azide or alkyne handle onto the core structure. This could be achieved by modifying the starting materials or by functionalizing the final compound. These "clickable" analogs are versatile tools in drug discovery and chemical biology. nih.govacs.orgalliedacademies.org The triazole ring formed during the click reaction is stable and can act as a linker. nih.gov
Covalent Inhibitor Design (if applicable)
Currently, there is no readily available public research indicating that this compound has been specifically designed as a covalent inhibitor. However, the conceptual framework for designing such an inhibitor can be discussed.
Covalent inhibitors work by forming a stable, covalent bond with their target protein, often leading to irreversible inhibition. This is achieved by incorporating a reactive electrophilic group, or "warhead," into the molecule. This warhead is designed to react with a nucleophilic amino acid residue (such as cysteine, serine, or lysine) in the active site of the target protein.
Table 3: Common Electrophilic Warheads in Covalent Inhibitor Design
| Warhead | Target Residue(s) |
| Acrylamide | Cysteine |
| Vinyl sulfone/sulfonamide | Cysteine |
| Epoxide | Cysteine, Serine, Threonine, Histidine |
| Fluoromethyl ketone | Serine, Cysteine |
The design of a covalent inhibitor based on the this compound scaffold would involve identifying a suitable attachment point for a warhead that would position it correctly for reaction with a nucleophilic residue in the target's binding site without disrupting the key binding interactions of the parent molecule.
Prodrug Strategies to Enhance Target Delivery (conceptual, non-clinical)
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to overcome issues with solubility, permeability, stability, or to achieve targeted delivery.
For a molecule like this compound, which contains secondary amine (in the pyrrole ring) and amide functionalities, several prodrug strategies could be conceptually applied.
N-Acylation: The pyrrole nitrogen could be acylated to form an N-acyl derivative. The lability of this bond could be tuned to release the parent compound. However, amides are generally more stable than esters, so careful design would be needed to ensure cleavage in vivo. nih.gov
N-Mannich Bases: Formation of an N-Mannich base at the pyrrole nitrogen could increase lipophilicity and modulate the pKa of the compound. nih.gov
Phosphate or Amino Acid Conjugates: To enhance water solubility, a phosphate group or a soluble amino acid could be attached, often via a cleavable linker, to a suitable position on the molecule.
"Trimethyl Lock" System: This strategy involves the use of a system that undergoes a rapid intramolecular cyclization to release the parent amine- or amide-containing drug. nih.gov
The choice of prodrug strategy would depend on the specific delivery challenge being addressed. nih.gov
Development of Degraders and PROTACs (if applicable to research trends)
The development of Proteolysis-Targeting Chimeras (PROTACs) is a rapidly emerging therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
While there are no specific reports of PROTACs based on the this compound scaffold, its potential as a target-binding ligand could be explored if it has a high affinity for a protein of interest. Kinase inhibitors are frequently used as the target-binding element in PROTAC design. researchgate.nettandfonline.comnih.govfrontiersin.orgmtoz-biolabs.com
The design of a PROTAC based on this scaffold would involve:
Confirming high-affinity binding of a this compound derivative to a target protein.
Synthesizing a derivative with a suitable attachment point for a linker.
Connecting this derivative via a linker to a known E3 ligase ligand (e.g., for Cereblon or VHL).
Table 4: Common E3 Ligase Ligands for PROTACs
| E3 Ligase | Ligand Class |
| Cereblon (CRBN) | Thalidomide and its analogs (e.g., Pomalidomide, Lenalidomide) |
| Von Hippel-Lindau (VHL) | Hypoxia-inducible factor 1α (HIF-1α) peptide mimetics |
| Inhibitor of Apoptosis Proteins (IAPs) | Bestatin-based ligands (e.g., LCL161) |
| Mouse double minute 2 homolog (MDM2) | Nutlin-based ligands |
The development of PROTACs offers a powerful alternative to traditional inhibitors by promoting the complete degradation of the target protein. researchgate.nettandfonline.com
Future Research Directions and Translational Perspectives for 1h Pyrrolo 3,2 B Pyridine 3 Carboxamide
Exploration of Novel Therapeutic Indications based on Mechanistic Insights
The core structure of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide and its derivatives have been primarily investigated as inhibitors of specific enzymes, revealing clear mechanisms of action that can be leveraged to explore new therapeutic applications.
Initial research has identified derivatives of this compound as potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1). nih.gov The inhibition of ACC1, and the subsequent reduction of malonyl-CoA, points toward applications in oncology and metabolic diseases. nih.gov Given that ACC1 is a rate-limiting enzyme in fatty acid synthesis, its upregulation in many cancers suggests that these compounds could be developed as therapeutic agents for such malignancies. nih.gov
Furthermore, the broader class of pyrrolopyridines has shown inhibitory activity against other crucial cellular targets. For instance, related pyrrolopyridine-carboxamide isomers are known to act as immunomodulators by targeting Janus kinases (JAKs), specifically JAK3. nih.gov This mechanistic insight suggests that the this compound scaffold could be modified to develop selective JAK inhibitors for treating autoimmune disorders and transplant rejection. nih.gov Similarly, other related structures have demonstrated potential as phosphodiesterase 4B (PDE4B) inhibitors, opening up possibilities for developing treatments for inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD). smolecule.com The structural similarity of the pyrrolopyridine nucleus to the purine (B94841) ring of ATP also makes it a versatile starting point for developing inhibitors against a wide range of kinases involved in various diseases. nih.gov
Application in Polypharmacology and Multi-Target Directed Ligands
Polypharmacology, the concept of a single drug acting on multiple targets, is a burgeoning field in drug discovery, offering potential for enhanced efficacy and overcoming drug resistance. The this compound scaffold is well-suited for the design of multi-target directed ligands (MTDLs).
Kinase inhibitors, a class to which many pyrrolopyridine derivatives belong, are often developed as multi-target agents. nih.gov For example, a single compound can be engineered to inhibit several receptor tyrosine kinases (RTKs) simultaneously, disrupting multiple signaling pathways that drive cell proliferation and survival. nih.gov This approach is beneficial for treating complex diseases like cancer where pathway redundancy is common. nih.gov Research into related heterocyclic scaffolds has demonstrated the feasibility of this approach; for instance, novel pyrrole (B145914) derivatives have been developed as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) for potential use in Alzheimer's disease. mdpi.com Likewise, a tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide, which shares structural similarities, was found to inhibit both LIMK1/2 and RIPK1. acs.org This precedent suggests that derivatives of this compound could be rationally designed to modulate multiple, disease-relevant targets, leading to novel therapies for neurodegenerative diseases, cancer, or inflammatory conditions. mdpi.comnih.gov
Integration with Advanced Drug Delivery Systems (conceptual, non-clinical)
To enhance the therapeutic potential of this compound derivatives, particularly those with high potency, integration with advanced drug delivery systems presents a promising, albeit conceptual, avenue. Nanomedicine approaches can improve drug solubility, prolong circulation time, and enable targeted delivery, thereby increasing efficacy at the disease site while minimizing systemic toxicity. nih.govumcutrecht.nl
Various types of nanoparticles, such as liposomes, polymeric nanoparticles (e.g., PLGA), dendrimers, and lipid-polymer hybrid nanoparticles (LPHNPs), could be used to encapsulate these compounds. nih.govjuniperpublishers.com For example, formulating a potent pyrazolo-pyridazine derivative into solid-lipid nanoparticles (SLNs) and LPHNPs significantly improved its cytotoxic effects against cancer cell lines. nih.gov Similarly, encapsulating pyrrolobenzodiazepines, another class of potent antitumor agents, in PLGA or lipid nanoparticles increased their antitumor activity and reduced side effects in preclinical models. sci-hub.box
These delivery systems can be designed for passive or active targeting. Passive targeting relies on the enhanced permeability and retention (EPR) effect in tumors, where nanoparticles between 20-200 nm accumulate preferentially. mdpi.com For active targeting, the nanoparticle surface can be decorated with ligands—such as antibodies or peptides—that bind to receptors overexpressed on cancer cells, like the epidermal growth factor receptor (EGFR). umcutrecht.nlmdpi.com This strategy would concentrate the this compound-based drug at the tumor, enhancing its therapeutic index. nih.gov
Role in Chemical Biology and Target Validation Studies
Beyond their direct therapeutic potential, derivatives of this compound serve as valuable research tools in chemical biology for target validation and pathway elucidation. A potent and selective inhibitor can act as a chemical probe to investigate the biological function of its target enzyme in cellular and in vivo models.
For instance, the development of orally available this compound ACC1 inhibitors has provided useful research tools to study the role of fatty acid synthesis in cancer biology. nih.gov These compounds can be used to dissect the downstream effects of ACC1 inhibition and validate it as a therapeutic target in various cancer types. nih.gov Similarly, related pyrrolopyridine carboxamides have been described as valuable tools for studying cellular signaling pathways mediated by cAMP. smolecule.com The core scaffold provides a foundation for creating a library of chemical probes to investigate different members of a target class, such as various kinases or phosphodiesterases, helping to delineate their specific roles in health and disease. smolecule.comnih.gov
Development of Next-Generation Pyrrolopyridine-Carboxamide Analogs
The future of the this compound scaffold lies in the systematic development of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. This is achieved through detailed structure-activity relationship (SAR) studies.
Research on this scaffold as an ACC1 inhibitor demonstrated a clear path of analog development. Initial SAR studies identified that specific hydrogen bond donors and acceptors were crucial for inhibitory potency, leading to the identification of a potent 1-methyl derivative. nih.gov Although this compound had suboptimal physicochemical properties, further investigation of the core scaffold led to the discovery of a 1-isopropyl derivative with potent ACC1 inhibition, good cellular potency, and favorable bioavailability. nih.gov
Similar optimization strategies have been successful for related pyrrolopyridine isomers. In the development of JAK3 inhibitors, modification of a lead compound by replacing a piperidine (B6355638) moiety with a cycloalkyl ring increased JAK3 inhibitory activity, while modulation of lipophilicity and basicity was key to reducing off-target hERG activity. nih.gov These examples highlight a clear research direction: the use of medicinal chemistry strategies like scaffold hopping and isosteric replacement to fine-tune the properties of this compound analogs. mdpi.com The goal is to create candidates with optimized on-target activity, minimal off-target effects, and drug-like properties suitable for clinical development.
Table of SAR Progression for ACC1 Inhibitors
This table is based on findings from SAR studies on this compound derivatives. nih.gov
| Compound | R Group (at N-1) | Key Finding |
|---|---|---|
| 1a | H | Initial lead compound. |
| 1c | Methyl | Identified as a potent ACC1 inhibitor but had physicochemical and pharmacokinetic issues. |
Q & A
Q. What are the primary synthetic routes for 1H-pyrrolo[3,2-b]pyridine-3-carboxamide and its derivatives?
The synthesis typically involves cyclization and condensation reactions. For example, Mizojiri et al. (2019) synthesized a derivative via coupling reactions between substituted pyrrolopyridine intermediates and carboxamide groups under palladium-catalyzed conditions, followed by purification using reverse-phase chromatography . Key steps include regioselective functionalization at the 3-position and optimization of reaction solvents (e.g., DMF or THF) to improve yields. IR and NMR spectroscopy are critical for confirming nitrile (2200 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .
Q. What are the key structural features influencing its biological activity?
The planar pyrrolopyridine core enables π-π stacking with hydrophobic enzyme pockets, while the carboxamide group facilitates hydrogen bonding. Substitutions at the 5- and 6-positions significantly modulate potency. For instance, introducing trifluoromethyl groups enhances metabolic stability, and piperidine rings improve solubility and blood-brain barrier penetration . Structure-activity relationship (SAR) studies highlight the necessity of a free NH group in the carboxamide for ACC1 inhibition .
Q. Which biological targets are associated with this scaffold?
The compound primarily targets enzymes and receptors involved in metabolic and neurological pathways:
- ACC1 (Acetyl-CoA Carboxylase 1): Selective inhibition (IC₅₀ = 8 nM) for cancer therapy .
- GluN2B-containing NMDA receptors: Negative allosteric modulation for neurodegenerative diseases .
- DprE1 (Decaprenylphosphoryl-β-D-ribose oxidase): Antimicrobial activity against Mycobacterium tuberculosis .
Advanced Research Questions
Q. How can researchers optimize selectivity between ACC1 and ACC2 isoforms?
ACC1/2 dual inhibitors often lack therapeutic specificity. To enhance ACC1 selectivity, Mizojiri et al. (2019) introduced bulky substituents (e.g., tert-butyl groups) at the 6-position, which sterically hinder ACC2 binding. Computational docking (using Autodock Vina) and mutagenesis studies identified key residues (e.g., ACC1 Ser1263) critical for selective interactions . Validating selectivity requires parallel enzymatic assays with recombinant ACC1/2 and cellular models (e.g., HepG2 for ACC1, C2C12 for ACC2) .
Q. What strategies resolve contradictions in SAR data for GluN2B receptor modulation?
Discrepancies in potency may arise from differential blood-brain barrier penetration or off-target effects. Advanced approaches include:
- Metabolic stability assays: Liver microsome studies to identify labile substituents (e.g., ester groups) .
- Cryo-EM analysis: Resolving ligand-receptor binding modes to refine substituent positioning .
- PK/PD modeling: Correlating plasma exposure (AUC) with receptor occupancy in rodent brains .
Q. How should in vivo efficacy studies be designed for ACC1 inhibitors?
- Animal models: Use xenograft mice with ACC1-dependent tumors (e.g., HCC1806 breast cancer cells) .
- Dosing regimen: Oral administration (10–30 mg/kg/day) with pharmacokinetic monitoring of Cmax and t1/2 .
- Biomarkers: Measure malonyl-CoA levels in plasma and tumor tissues via LC-MS to confirm target engagement .
Q. What methodologies address poor solubility in pyrrolopyridine derivatives?
- Salt formation: Co-crystallization with citric or maleic acid improves aqueous solubility .
- Prodrug strategies: Masking the carboxamide as an ethyl ester enhances bioavailability .
- Nanoformulation: Liposomal encapsulation increases tumor accumulation (e.g., 2-fold higher in liver tumors) .
Q. How can researchers mitigate hERG channel inhibition observed in early-stage derivatives?
- Structural modifications: Replace basic amines with polar groups (e.g., hydroxyl or morpholine) to reduce hERG binding .
- Patch-clamp assays: Screen for hERG current blockade (IC₅₀ > 10 μM desirable) .
- Computational prediction: Use QSAR models (e.g., Schrödinger’s QikProp) to flag hERG-liable compounds early .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
